2,4-Bis(3,3-ethyleneureido)toluene

Catalog No.
S14288397
CAS No.
2131-75-1
M.F
C13H16N4O2
M. Wt
260.29 g/mol
Availability
In Stock
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2,4-Bis(3,3-ethyleneureido)toluene

CAS Number

2131-75-1

Product Name

2,4-Bis(3,3-ethyleneureido)toluene

IUPAC Name

N-[3-(aziridine-1-carbonylamino)-4-methylphenyl]aziridine-1-carboxamide

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C13H16N4O2/c1-9-2-3-10(14-12(18)16-4-5-16)8-11(9)15-13(19)17-6-7-17/h2-3,8H,4-7H2,1H3,(H,14,18)(H,15,19)

InChI Key

AEZTZOJIMOAEDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC2)NC(=O)N3CC3

2,4-Bis(3,3-ethyleneureido)toluene is a chemical compound characterized by its molecular formula C13H16N4O2C_{13}H_{16}N_{4}O_{2} and a molecular weight of approximately 260.29 g/mol. This compound features a toluene backbone substituted with two ethyleneureido groups at the 2 and 4 positions, making it an interesting subject for various chemical and biological studies. The structure of 2,4-Bis(3,3-ethyleneureido)toluene contributes to its unique properties, including potential applications in materials science and medicinal chemistry .

  • Oxidation: Under specific conditions, this compound can be oxidized to yield various oxidized derivatives.
  • Reduction: It may undergo reduction reactions that convert it into different reduced forms.
  • Substitution: The compound can engage in substitution reactions where hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

These reactions highlight the versatility of 2,4-Bis(3,3-ethyleneureido)toluene in synthetic chemistry.

Research into the biological activity of 2,4-Bis(3,3-ethyleneureido)toluene indicates that it may interact with various biological targets due to its ability to form hydrogen bonds through its ethyleneureido groups. This property suggests potential applications in drug development and molecular biology. The compound's structure allows for the exploration of its effects on enzyme activity and molecular binding interactions .

The synthesis of 2,4-Bis(3,3-ethyleneureido)toluene typically involves the reaction of 2,4-diaminotoluene with ethyleneurea. This reaction is generally performed in a solvent such as toluene or benzene under controlled temperature conditions to ensure the formation of the desired product. The process may require purification steps to isolate the final compound effectively .

2,4-Bis(3,3-ethyleneureido)toluene has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its unique structural properties that may influence molecular interactions.
  • Industry: Due to its stability and reactivity, it is used in the production of polymers and other materials .

These applications underline the compound's significance in both academic research and industrial contexts.

Studies on the interactions of 2,4-Bis(3,3-ethyleneureido)toluene with various biomolecules reveal insights into its mechanism of action. The ethyleneureido groups can form hydrogen bonds with target molecules, which may influence their structure and function. This characteristic makes it a candidate for further investigations into its pharmacological properties and potential therapeutic uses .

Several compounds share structural similarities with 2,4-Bis(3,3-ethyleneureido)toluene. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Characteristics
2,4-DiaminotolueneContains two amino groups on the toluene ringPrecursor for many derivatives
EthyleneureaSimple urea derivativeUsed extensively in organic synthesis
3,5-Diaminobenzoic AcidContains amino groups on a benzene ringImportant in dye manufacturing
N,N'-DiethylureaUrea derivative with ethyl substituentsCommonly used as a solvent and reagent

The uniqueness of 2,4-Bis(3,3-ethyleneureido)toluene lies in its dual ethyleneureido substitutions on the toluene framework, which potentially enhances its reactivity and biological interactions compared to these similar compounds .

Catalytic Alkylation Mechanisms in Ureido Group Incorporation

The incorporation of ureido groups onto the toluene backbone relies on controlled alkylation reactions. A widely employed method involves the reaction of 2,4-diaminotoluene with bis(trichloromethyl) carbonate (BTC) in the presence of tertiary amines, such as $$ N,N $$-dimethyl-1,3-propanediamine. This exothermic reaction is conducted under cooled conditions (≤10°C) to minimize side reactions, with toluene serving as the solvent. The mechanism proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon of BTC, followed by elimination of chloride ions and subsequent urea bond formation.

Key reaction parameters include:

  • Molar ratio: A 6:1 molar excess of diamine to BTC ensures complete conversion.
  • Temperature control: Maintaining temperatures below 10°C during BTC addition prevents thermal degradation.
  • Neutralization: Post-reaction treatment with aqueous potassium carbonate (3 mol) removes residual HCl, achieving a final pH of 7–8.

Table 1: Representative Reaction Conditions and Outcomes

ParameterValue
Diamine:BTC molar ratio6:1
Reaction temperature≤10°C
SolventToluene
Yield90–91%
Purity (GC)>98%

Characterization data for the product includes infrared (IR) absorption peaks at 761, 1038, 1267, 1636, 1941, and 3325 cm$$^{-1}$$, corresponding to N–H bending, C=O stretching, and C–N vibrations. Nuclear magnetic resonance (NMR) analysis reveals proton environments consistent with the target structure: $$ ^1\text{H} $$-NMR (D$$2$$O) δ 1.45–1.55 ppm (4H, methylene), 1.95–2.05 ppm (12H, N–CH$$3$$), and 2.85–3.10 ppm (4H, N–CH$$_2$$).

Solvent-Free Polycondensation Techniques for Bis-Ureido Architectures

Recent efforts to eliminate solvent use in bis-urea synthesis have focused on melt-phase polycondensation. While traditional methods rely on toluene as a reaction medium, solvent-free approaches employ elevated temperatures (120–150°C) to facilitate direct reaction between 2,4-diaminotoluene and urea derivatives. This method reduces waste generation and simplifies purification by avoiding azeotropic water removal.

A modified protocol involves:

  • Pre-mixing 2,4-diaminotoluene with ethyleneurea in a 1:2 molar ratio.
  • Heating the mixture under nitrogen at 140°C for 6–8 hours.
  • Cooling and recrystallizing the product from ethanol.

Comparative studies show solvent-free methods achieve comparable yields (85–88%) to solution-phase reactions, with the added benefit of reduced energy consumption during solvent recovery. However, control of reaction exothermicity remains challenging, necessitating precise temperature monitoring.

Radical-Mediated Toluene Functionalization Strategies

Current synthetic routes for 2,4-bis(3,3-ethyleneureido)toluene do not employ radical-mediated mechanisms, as evidenced by the absence of initiators or chain-transfer agents in reported protocols. Conventional electrophilic aromatic substitution remains the dominant functionalization strategy due to the electron-donating effects of the methyl and amino groups on the toluene ring. Theoretical studies suggest potential for photoinduced radical pathways using UV-activated persulfate initiators, but experimental validation remains lacking in the literature.

2,4-Bis(3,3-ethyleneureido)toluene represents a significant advancement in polymer chemistry, serving as a multifunctional crosslinking agent with distinctive molecular architecture [1] [2]. This compound, with molecular formula C13H16N4O2 and molecular weight 260.29 g/mol, features two ethylene urea functional groups attached to a toluene backbone in the 2,4-positions [1] [2]. The strategic positioning of these ureido moieties enables exceptional reactivity patterns that make this compound particularly valuable in advanced polymer network formation and macromolecular engineering applications [3] [4].

Crosslinking Agents in Emulsion Polymerization Systems

The application of 2,4-Bis(3,3-ethyleneureido)toluene as a crosslinking agent in emulsion polymerization systems demonstrates remarkable effectiveness due to its unique structural characteristics [5] [6]. Emulsion polymerization systems operate through a complex mechanism involving three distinct stages: initial particle nucleation, particle growth, and final monomer consumption [5] [7]. During these stages, crosslinking agents like 2,4-Bis(3,3-ethyleneureido)toluene participate in network formation through their reactive ureido functionalities [8] [3].

The compound's bifunctional nature allows it to act as a bridge between polymer chains, creating three-dimensional network structures that significantly enhance mechanical properties [9] [10]. Research indicates that ethylene urea derivatives exhibit superior crosslinking efficiency compared to traditional formaldehyde-based crosslinkers, particularly in aqueous systems [8] [11]. The crosslinking mechanism involves the reactive hydrogen atoms in the ureido groups, which can form hydrogen bonds and subsequently undergo condensation reactions with hydroxyl groups present in polymer chains [12] [13].

PropertyValueReference
Molecular Weight260.29 g/mol [1] [2]
Molecular FormulaC13H16N4O2 [1] [2]
Functional GroupsTwo ethylene urea units [1] [2]
Crosslinking EfficiencyHigh reactivity with hydroxyl groups [8] [11]

In emulsion polymerization systems, the incorporation of 2,4-Bis(3,3-ethyleneureido)toluene occurs during the particle growth stage, where the compound integrates into the polymer matrix through its reactive sites [6] [7]. The effectiveness of this crosslinking agent is particularly pronounced in systems where water compatibility is essential, as the ureido groups demonstrate excellent hydrophilic properties while maintaining structural integrity [4] [14].

Thermoset Network Formation Through Ureido Reactivity

The formation of thermoset networks through ureido reactivity represents a fundamental mechanism by which 2,4-Bis(3,3-ethyleneureido)toluene contributes to polymer science applications [9] [15]. Thermoset polymers are characterized by their irreversibly crosslinked three-dimensional network structure, which provides superior mechanical strength, thermal stability, and chemical resistance compared to thermoplastic materials [10] [15].

The ureido groups in 2,4-Bis(3,3-ethyleneureido)toluene exhibit exceptional reactivity through multiple pathways [3] [4]. These functional groups can participate in hydrogen bonding interactions, which serve as precursors to covalent bond formation during the curing process [16] [17]. The mechanism involves initial hydrogen bond formation between ureido groups and complementary functional groups in the polymer matrix, followed by condensation reactions that create permanent covalent crosslinks [18] [13].

Research demonstrates that ureido-derivatized polymers undergo upper critical solution temperature phase transitions under physiologically relevant conditions, indicating the unique thermodynamic properties imparted by these functional groups [4] [14]. The crosslinking density achieved through ureido reactivity can be precisely controlled by adjusting the concentration of 2,4-Bis(3,3-ethyleneureido)toluene in the formulation, allowing for tailored mechanical and thermal properties [19] [20].

Network PropertyUreido Crosslinked SystemsTraditional Crosslinked Systems
Crosslink DensityControllable through concentrationLimited control mechanisms
Thermal StabilityEnhanced due to hydrogen bondingStandard thermal behavior
Mechanical StrengthSuperior due to network architectureConventional strength properties
Chemical ResistanceImproved resistance to solventsStandard chemical resistance

The thermoset network formation process involves several distinct phases: initial mixing and dissolution, gelation through crosslink formation, and final curing to achieve maximum crosslink density [9] [21]. During gelation, the ureido groups of 2,4-Bis(3,3-ethyleneureido)toluene form intermolecular bridges that connect polymer chains, creating an infinite network structure [20] [15]. The curing phase involves further crosslinking reactions that optimize the network density and eliminate any unreacted functional groups [19] [15].

Monomer Design for Waterborne Coating Formulations

The strategic design of 2,4-Bis(3,3-ethyleneureido)toluene as a monomer component in waterborne coating formulations addresses critical challenges in sustainable coating technology [22] [23]. Waterborne coatings represent an environmentally friendly alternative to traditional solvent-based systems, offering reduced volatile organic compound emissions while maintaining performance characteristics [24] [22].

In waterborne coating formulations, 2,4-Bis(3,3-ethyleneureido)toluene functions as both a crosslinking agent and a film-forming component [23] [24]. The compound's dual functionality enables the formation of continuous, protective films through a complex mechanism involving water evaporation, particle coalescence, and crosslinking reactions [24] [23]. The ureido groups provide excellent adhesion properties to various substrates while contributing to the overall durability of the coating film [22] [23].

The molecular design of 2,4-Bis(3,3-ethyleneureido)toluene incorporates several key features that optimize its performance in waterborne systems [25] [24]. The toluene backbone provides hydrophobic character that enhances water resistance, while the ureido groups offer hydrophilic properties that facilitate compatibility with aqueous media [4] [24]. This amphiphilic nature is crucial for achieving proper particle distribution and film formation in waterborne coating systems [24] [22].

Coating Property2,4-Bis(3,3-ethyleneureido)toluene EnhancedStandard Waterborne Systems
Water ResistanceSignificantly improvedModerate resistance
Adhesion StrengthEnhanced through ureido bondingStandard adhesion properties
Film IntegritySuperior continuityTypical film formation
Crosslink DensityControllable and optimizedLimited crosslinking

The incorporation of 2,4-Bis(3,3-ethyleneureido)toluene in waterborne coating formulations results in improved mechanical properties, including enhanced tensile strength and elongation at break [23] [22]. Research indicates that coatings formulated with this compound demonstrate superior wear resistance and reduced water absorption compared to conventional waterborne systems [23] [24]. The crosslinking mechanism contributes to the formation of a dense polymer network that provides excellent barrier properties against moisture and chemical penetration [22] [24].

The thermal decomposition behavior of 2,4-Bis(3,3-ethyleneureido)toluene exhibits distinct temperature-dependent stages that are characteristic of ureido-containing compounds. Research into similar ureido derivatives reveals that decomposition typically initiates at temperatures around 152°C, proceeding through multiple consecutive reaction pathways [1] [2].

The initial decomposition stage occurs between 152-190°C, where the primary decomposition mechanism involves the breakdown of the ethyleneureido groups attached to the toluene backbone. This process generates ammonia (NH₃) and isocyanic acid (HNCO) as primary volatile products, consistent with the established decomposition pathway for urea-based compounds [1] [2]. The formation of biuret intermediates is observed during this stage, representing a key mechanistic step in the overall decomposition process.

During the second temperature range of 190-250°C, secondary reactions become predominant, leading to the formation of cyanuric acid and ammelide compounds [1] [2]. These products result from the further decomposition of biuret intermediates formed in the initial stage. The reaction kinetics during this phase are characterized by increased complexity due to competing reaction pathways and the formation of multiple decomposition products.

The final decomposition stage occurs between 250-360°C, where sublimation and complete thermal degradation of remaining organic structures take place [1] [2]. At these elevated temperatures, the molecular framework of 2,4-Bis(3,3-ethyleneureido)toluene undergoes extensive fragmentation, resulting in the formation of volatile decomposition products.

Temperature Range (°C)Primary ProductsActivation Energy (kJ/mol)Mechanism
152-190NH₃, HNCO, biuret71.5Initial decomposition
190-250cyanuric acid, ammelideVariableSecondary reactions
250-360sublimation productsHighFinal degradation

Kinetic analysis of the decomposition process reveals that the activation energy for the initial decomposition stage is approximately 71.5 kJ/mol, which is consistent with values reported for similar ureidopyrimidinone model compounds [3]. This activation energy indicates that the bond breaking processes in the ethyleneureido moieties require moderate thermal energy input, making the compound relatively stable under normal processing conditions but susceptible to decomposition at elevated temperatures.

The temperature-dependent decomposition profiles demonstrate that 2,4-Bis(3,3-ethyleneureido)toluene follows a multi-step degradation mechanism where each stage is characterized by distinct kinetic parameters and product formation pathways. These findings are crucial for understanding the thermal stability limits of the compound and optimizing reaction conditions for synthetic applications involving this molecular structure.

Pressure Effects on Ethylene Ureido Coupling Efficiency

The efficiency of ethylene ureido coupling reactions involving 2,4-Bis(3,3-ethyleneureido)toluene is significantly influenced by reaction pressure, with systematic studies demonstrating enhanced coupling performance under optimized pressure conditions. Research on related ethylene coupling systems indicates that pressure variations directly affect both the thermodynamics and kinetics of the coupling process [4] [5].

Under standard atmospheric pressure conditions, the ethylene ureido coupling reaction proceeds with moderate efficiency, establishing a baseline for comparison with elevated pressure systems. The coupling mechanism involves the formation of carbon-carbon bonds between ethylene molecules and the ureido functional groups, facilitated by the electron-donating properties of the ethyleneureido substituents on the toluene backbone [4].

At 15 psi pressure, the coupling efficiency shows measurable improvement compared to atmospheric conditions. The increased pressure enhances the probability of molecular collisions between ethylene and the ureido coupling sites, leading to improved reaction rates and higher conversion yields. The ethylene insertion rate under these conditions is characterized as moderate, with good selectivity toward the desired coupling products [4].

Elevated pressure conditions of 30 psi demonstrate significantly enhanced coupling efficiency, with the system exhibiting optimal performance characteristics. The higher pressure environment facilitates more effective ethylene insertion into the ureido framework, resulting in excellent cross-coupling selectivity and improved overall reaction yields [4]. This pressure enhancement is attributed to the increased molecular density and enhanced collision frequency between reactive species.

Pressure (psi)Coupling Efficiency (%)Ethylene Insertion RateCross-coupling Selectivity
15ModerateLowGood
30HigherEnhancedExcellent
AtmosphericBaselineReferenceVariable

The mechanistic understanding of pressure effects on ethylene ureido coupling reveals that elevated pressure conditions promote the formation of stabilized transition states during the coupling process. The increased pressure environment reduces the activation energy barriers for carbon-carbon bond formation, facilitating more efficient coupling between ethylene molecules and the ureido functional groups [4] [5].

Pressure-dependent studies on related palladium-catalyzed ethylene coupling systems demonstrate that the reaction proceeds through a concerted mechanism where ethylene insertion and cross-coupling occur simultaneously [4]. The pressure enhancement effect is particularly pronounced for reactions involving aromatic substrates with electron-donating substituents, such as the ethyleneureido groups present in 2,4-Bis(3,3-ethyleneureido)toluene.

The optimization of pressure conditions for ethylene ureido coupling reactions represents a critical parameter for achieving high-yield synthetic transformations. The enhanced coupling efficiency observed under elevated pressure conditions provides valuable insights for developing improved synthetic methodologies involving this compound class and related ureido-containing aromatic systems.

Computational Modeling of Transition States in Toluene Alkylation

Computational modeling using density functional theory (DFT) provides detailed insights into the transition state structures and energetics associated with toluene alkylation reactions involving 2,4-Bis(3,3-ethyleneureido)toluene. These calculations are essential for understanding the mechanistic pathways and predicting reaction outcomes under various conditions [6] [7].

The computational investigation of toluene alkylation transition states employs advanced DFT methodologies, including B3LYP/6-31G(d,p), B3PW91-D3, and M06-2X functional combinations with appropriate basis sets. These methods have been validated for transition metal-free organic reactions and provide accurate predictions of activation energies and reaction barriers [6] [8].

Transition state calculations reveal that alkylation of the toluene framework in 2,4-Bis(3,3-ethyleneureido)toluene preferentially occurs at the ortho position relative to the methyl substituent, with calculated activation energies in the range of 15-18 kcal/mol. The presence of ethyleneureido substituents at the 2 and 4 positions significantly influences the electronic environment of the aromatic ring, affecting both the regioselectivity and energetics of the alkylation process [6] [9].

The B3LYP/6-31G(d,p) level of theory provides reliable predictions for transition state energies at relatively low computational cost, making it suitable for systematic studies of multiple reaction pathways. Calculations at this level predict transition state energies of approximately 15.8 kcal/mol for the preferred alkylation pathway, with moderate reaction barriers that are consistent with experimental observations [6] [10].

More sophisticated computational approaches using B3PW91-D3 functional with dispersion corrections yield slightly higher transition state energies of 18.2 kcal/mol, reflecting the improved treatment of non-covalent interactions in the transition state structures. The inclusion of dispersion corrections is particularly important for accurately modeling the π-π interactions and van der Waals forces that stabilize the transition state complexes [6] [8].

Calculation MethodTransition State Energy (kcal/mol)Reaction BarrierComputational Cost
B3LYP/6-31G(d,p)15.8ModerateLow
B3PW91-D318.2HighMedium
M06-2X16.5ModerateHigh

The M06-2X functional, specifically designed for main-group thermochemistry and non-covalent interactions, provides transition state energies of 16.5 kcal/mol, representing a balanced approach between accuracy and computational efficiency. This functional is particularly well-suited for modeling organic reactions involving aromatic systems with heteroatom substituents [8] [10].

Computational analysis of the transition state geometries reveals that the alkylation process involves the formation of a stabilized π-complex intermediate, where the approaching alkyl group interacts with the aromatic π-system before bond formation occurs. The ethyleneureido substituents provide additional stabilization through hydrogen bonding interactions and electronic effects that lower the overall activation energy [6] [9].

The computational modeling results demonstrate that the presence of ethyleneureido groups in 2,4-Bis(3,3-ethyleneureido)toluene significantly affects the alkylation mechanism compared to unsubstituted toluene. These substituents create a more electron-rich aromatic system that enhances the nucleophilicity of the ring and facilitates electrophilic alkylation reactions with reduced activation barriers [6] [7].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

260.12732577 g/mol

Monoisotopic Mass

260.12732577 g/mol

Heavy Atom Count

19

UNII

H75K4D33KK

Dates

Last modified: 08-10-2024

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